Cas no 1356553-46-2 (N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide)

N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide structure
1356553-46-2 structure
商品名:N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide
CAS番号:1356553-46-2
MF:C12H9F2N3O3
メガワット:281.214969396591
CID:5797410
PubChem ID:56804263

N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide
    • AKOS033126299
    • N-[cyano-(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide
    • EN300-26685744
    • N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide
    • 1356553-46-2
    • Z1167762026
    • インチ: 1S/C12H9F2N3O3/c13-6-1-2-7(9(14)3-6)10(5-15)16-12(18)8-4-11(8)17(19)20/h1-3,8,10-11H,4H2,(H,16,18)
    • InChIKey: LETSGMWXWRNVAW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C(C#N)NC(C1CC1[N+](=O)[O-])=O)F

計算された属性

  • せいみつぶんしりょう: 281.06119748g/mol
  • どういたいしつりょう: 281.06119748g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 98.7Ų

N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26685744-0.05g
N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide
1356553-46-2 95.0%
0.05g
$212.0 2025-03-20

N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide 関連文献

N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamideに関する追加情報

Introduction to N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide (CAS No. 1356553-46-2)

N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide (CAS No. 1356553-46-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery and development.

The molecular framework of N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide incorporates several key features that contribute to its potential biological activity. The presence of a cyano group (-CN) and a nitro group (-NO₂) attached to a cyclopropane ring provides a rich chemical environment for interactions with biological targets. Specifically, the cyclopropane moiety is known for its strained three-membered ring, which can enhance the reactivity and binding affinity of the molecule.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorinated aromatic rings, such as the (2,4-difluorophenyl) moiety found in this compound. Fluorine atoms are frequently introduced into pharmaceutical molecules due to their ability to improve metabolic stability, lipophilicity, and binding affinity. The dual fluorine substitution in the phenyl ring of N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide further enhances these properties, making it an attractive scaffold for designing new therapeutic agents.

The nitro group in the molecule also plays a crucial role in its chemical behavior. Nitro compounds are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of a nitro group with a cyano group on a cyclopropane ring suggests that this compound may exhibit multiple modes of action, potentially making it effective against a range of diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in identifying potential lead structures for drug development. N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide has been subjected to various computational studies to evaluate its binding affinity to different biological targets. Preliminary results indicate that this compound may interact with enzymes and receptors involved in critical metabolic pathways.

The synthesis of N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide presents unique challenges due to the complexity of its molecular structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such intricate molecules. Researchers have employed multi-step synthetic routes involving cross-coupling reactions, cyclization processes, and functional group transformations to construct the desired compound efficiently.

Ongoing research is focused on exploring the pharmacological properties of N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide. In vitro studies have begun to uncover its potential effects on various biological systems. Initial experiments suggest that this compound may exhibit inhibitory activity against certain enzymes and could serve as a basis for developing new drugs targeting specific diseases.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic profiles and enhanced therapeutic efficacy. N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide exemplifies this trend by incorporating both fluorine atoms and other functional groups known to enhance biological activity.

In conclusion, N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide (CAS No. 1356553-46-2) is a promising compound with a rich chemical profile and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research in drug discovery and development. As computational methods and synthetic techniques continue to evolve, the exploration of such complex molecules will undoubtedly lead to new insights and innovations in pharmaceutical chemistry.

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